molecular formula C24H26ClNO4 B15010919 1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

Katalognummer: B15010919
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: KZAFXHLVGZUMSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydroxy group attached to a cyclohexene ring

Vorbereitungsmethoden

The synthesis of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

    Cyclohexene Ring Formation: This step often involves the Diels-Alder reaction between a diene and a dienophile.

    Functionalization: Introduction of the acetyl, chlorophenyl, hydroxy, and methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.

    Industrial Production: Large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Major Products: These reactions yield various derivatives, including alcohols, ketones, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other cyclohexene derivatives with various substituents.

    Uniqueness: The specific combination of functional groups in this compound provides unique chemical and biological properties, making it a valuable subject for research and development.

Eigenschaften

Molekularformel

C24H26ClNO4

Molekulargewicht

427.9 g/mol

IUPAC-Name

1-[3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-(4-methoxyanilino)-6-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C24H26ClNO4/c1-14(27)21-20(26-18-9-11-19(30-4)12-10-18)13-24(3,29)23(15(2)28)22(21)16-5-7-17(25)8-6-16/h5-12,22-23,26,29H,13H2,1-4H3

InChI-Schlüssel

KZAFXHLVGZUMSI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.